2,2'-((Diisopentylgermylene)dithio)bis(1-propylamine)
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Overview
Description
2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine): is a complex organogermanium compound It features a germanium atom bonded to two diisopentyl groups and two sulfur atoms, which are further connected to propylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) typically involves the reaction of diisopentylgermanium dichloride with sodium sulfide, followed by the addition of 1-propylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the germanium center, potentially converting it to a lower oxidation state.
Substitution: The propylamine groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced germanium species.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: In chemistry, 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) is used as a precursor for the synthesis of other organogermanium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions .
Biology: The compound’s potential biological applications include its use as a ligand in coordination chemistry, where it can form complexes with various metal ions. These complexes are studied for their potential biological activity and therapeutic applications .
Medicine: In medicine, research is ongoing to explore the compound’s potential as an anticancer agent, given its ability to interact with biological molecules and disrupt cellular processes .
Industry: Industrially, the compound is investigated for its potential use in materials science, particularly in the development of new polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism by which 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) exerts its effects is not fully understood. it is believed to involve the interaction of the germanium center with biological molecules, leading to the disruption of cellular processes. The sulfur atoms may also play a role in binding to metal ions and other targets, enhancing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used as a reagent for detecting thiols.
Dithiobis(succinimidyl propionate): A crosslinking reagent used in protein chemistry.
Uniqueness: 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) is unique due to the presence of the germanium center, which imparts distinct chemical properties compared to other disulfides. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest in various fields of research .
Properties
CAS No. |
91486-01-0 |
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Molecular Formula |
C16H38GeN2S2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-[1-aminopropan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H38GeN2S2/c1-13(2)7-9-17(10-8-14(3)4,20-15(5)11-18)21-16(6)12-19/h13-16H,7-12,18-19H2,1-6H3 |
InChI Key |
JHFUENZFLBFXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Ge](CCC(C)C)(SC(C)CN)SC(C)CN |
Origin of Product |
United States |
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